molecular formula C3HClF2N2S B6235652 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole CAS No. 2680533-42-8

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole

Cat. No.: B6235652
CAS No.: 2680533-42-8
M. Wt: 170.6
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Description

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the fifth position and a difluoromethyl group at the third position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1,1-difluoroethane with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures (around 100-150°C).

    Solvent: Common solvents include ethanol or water.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiadiazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-amino-3-(difluoromethyl)-1,2,4-thiadiazole.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazoline.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It has shown promise in the development of antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound is explored for its use in agrochemicals, particularly as a fungicide or herbicide. Its ability to disrupt specific biological pathways in pests makes it a valuable component in crop protection.

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole varies depending on its application. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In agrochemical applications, it can interfere with essential metabolic pathways in target organisms, leading to their death.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes such as DNA gyrase or topoisomerase in bacteria.

    Cell Membranes: Disruption of cell membrane integrity in fungi or bacteria.

    Metabolic Pathways: Interference with photosynthesis or respiration in plants.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
  • 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole
  • 5-chloro-3-(methyl)-1,2,4-thiadiazole

Uniqueness

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogs.

Properties

CAS No.

2680533-42-8

Molecular Formula

C3HClF2N2S

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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